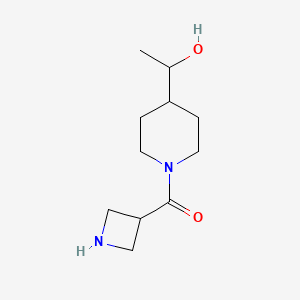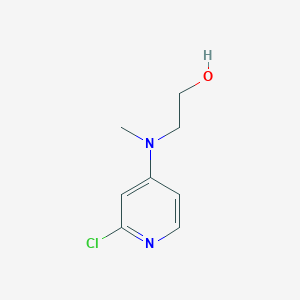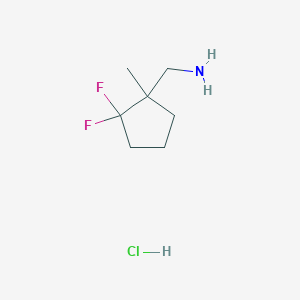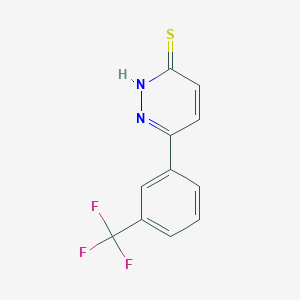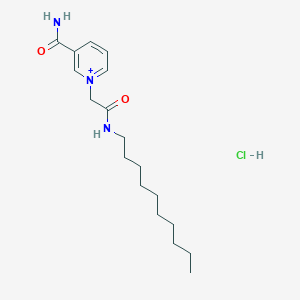
2-氯-4-(4-(三氟甲基)哌啶-1-基)吡啶
描述
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H12ClF3N2 and its molecular weight is 264.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物开发
TFMP衍生物已被研究作为药物分子的潜力。 三氟甲基的引入增强了药理活性,使其成为治疗各种疾病和疾病的有希望的候选药物 。 例如,索拉非尼,一种经FDA批准用于治疗晚期肝细胞癌(原发性肝癌)的药物,其结构中含有TFMP部分 .
抗癌剂
哌啶衍生物,包括TFMP,已显示出抗癌活性。 研究人员探索了它们在抑制肿瘤生长和转移方面的应用 。 正在进行进一步的研究以利用其在癌症治疗中的潜力。
抗病毒和抗疟疾应用
氟原子的独特物理化学性质,加上TFMP中的吡啶部分,表明了潜在的抗病毒和抗疟疾应用。 这些化合物可能会干扰病毒复制或寄生虫存活 .
镇痛特性
TFMP衍生物已被合成并评估其体内镇痛潜力。 研究人员旨在扩展哌啶取代化合物在药物开发中的知识 。 它们的镇痛作用可能有助于疼痛管理策略。
有机催化和合成
三氟甲基在有机催化和合成化学中起着至关重要的作用。 研究人员使用喹啉有机催化剂和三氟乙酸合成对映体富集的受保护哌啶,这些哌啶在各个领域都有应用 .
农用化学品和催化
含氟化合物,包括TFMP,在医药以外也有应用。 由于其独特的反应性和稳定性,它们被用于农用化学品和催化剂 .
作用机制
Target of Action
Similar compounds have been used in the synthesis of various chemical structures , suggesting that its targets could be diverse depending on the specific application.
Mode of Action
It’s known that this compound can be synthesized from 2-chloro-4-iodopyridine , indicating that it may interact with its targets through a substitution reaction.
Result of Action
It’s known that this compound can be used in the synthesis of various chemical structures , suggesting that its effects could be diverse depending on the specific application.
生化分析
Biochemical Properties
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with opioid receptors, suggesting a potential role in pain modulation . This interaction can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used in the synthesis of various compounds that may inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to sustained changes in cellular activities.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, affecting various biochemical processes.
属性
IUPAC Name |
2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEHWZHJGDOHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


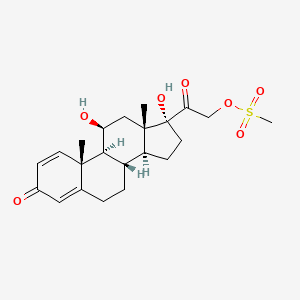
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
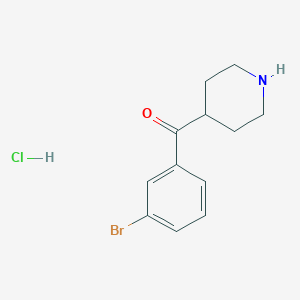
![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)
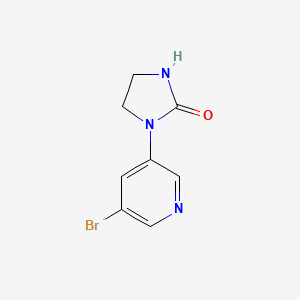
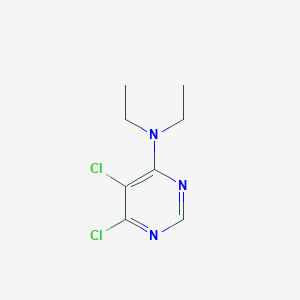
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
